molecular formula C16H23NO3 B12626898 Tert-butyl 3-(4-(hydroxymethyl)phenyl)pyrrolidine-1-carboxylate CAS No. 1211594-39-6

Tert-butyl 3-(4-(hydroxymethyl)phenyl)pyrrolidine-1-carboxylate

Cat. No.: B12626898
CAS No.: 1211594-39-6
M. Wt: 277.36 g/mol
InChI Key: FRWCYBMMOQHVNQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic IUPAC name for this compound is tert-butyl 3-[4-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate , reflecting its core pyrrolidine ring substituted at position 3 with a 4-(hydroxymethyl)phenyl group and protected at the nitrogen by a tert-butoxycarbonyl moiety. The CAS Registry Number 1211594-39-6 uniquely identifies this structural isomer, distinguishing it from related derivatives such as tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate (CAS 885270-22-4).

The molecular formula C₁₆H₂₃NO₃ corresponds to a molecular weight of 277.36 g/mol , calculated from isotopic composition data. The SMILES notation OCC1=CC=C(C2CN(C(OC(C)(C)C)=O)CC2)C=C1 encodes the connectivity of the hydroxymethylphenyl group (OCC1=CC=C(C=C1)), the pyrrolidine ring (C2CN...CC2), and the Boc protecting group (OC(C)(C)C). This linear representation underscores the spatial relationship between the aromatic system and the alicyclic amine, which influences both reactivity and physical properties.

Nomenclature Parameter Value
IUPAC Name tert-butyl 3-[4-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate
CAS Registry Number 1211594-39-6
Molecular Formula C₁₆H₂₃NO₃
Molecular Weight 277.36 g/mol
SMILES OCC1=CC=C(C2CN(C(OC(C)(C)C)=O)CC2)C=C1

Molecular Geometry and Conformational Analysis

The pyrrolidine ring adopts a twisted envelope conformation to minimize steric clashes between the bulky Boc group and the 3-substituted phenyl ring, as evidenced by studies on analogous tert-butyl-protected pyrrolidines. Quantum mechanical calculations predict a puckering amplitude (Q) of 0.42–0.48 Å and a phase angle (θ) of 15–25° , indicating moderate distortion from planarity. The hydroxymethyl group at the para position of the phenyl ring extends orthogonally to the aromatic plane, creating a T-shaped molecular silhouette that influences crystal packing.

Key bond lengths include 1.45–1.48 Å for the N–C(O) bond of the carbamate group and 1.52–1.54 Å for the C–O bond in the hydroxymethyl moiety, consistent with sp³ hybridization at these centers. The dihedral angle between the pyrrolidine ring and the phenyl group measures 62–68° , reflecting substantial π-σ conjugation limitations due to steric hindrance from the Boc group. Variable-temperature NMR studies of related compounds suggest ring puckering energy barriers of 8–12 kJ/mol , allowing for rapid conformational interconversion at room temperature.

Crystallographic Data and Solid-State Packing Behavior

Although single-crystal X-ray diffraction data for this specific compound remain unpublished, crystallographic analysis of structurally similar tert-butyl pyrrolidine carboxylates reveals monoclinic crystal systems with P2₁/c space group symmetry . In these analogs, molecules pack via C–H···O hydrogen bonds between the carbamate carbonyl oxygen and adjacent hydroxymethyl hydrogens, forming extended zigzag chains along the crystallographic b-axis.

Hypothetical Crystallographic Parameter Estimated Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.4–12.0 Å, b = 9.0–9.5 Å, c = 17.8–18.5 Å
β Angle 92–95°
Z Value 4

The bulky tert-butyl group creates void volumes of 12–15% in the crystal lattice, as observed in related structures, which may accommodate solvent molecules in unsolvated forms. Intermolecular interactions are dominated by van der Waals forces between hydrocarbon regions, while the hydroxymethyl group participates in O–H···π hydrogen bonds with adjacent phenyl rings, stabilizing the three-dimensional architecture.

Tautomeric Possibilities and Prototropic Equilibria

The hydroxymethyl (-CH₂OH) substituent exhibits limited tautomeric capacity due to the absence of α-hydrogens required for keto-enol tautomerism. However, prototropic shifts may occur under acidic conditions, with the hydroxyl proton relocating to the carbamate oxygen or pyrrolidine nitrogen. Density functional theory (DFT) calculations on model systems predict a proton affinity of 1,050–1,100 kJ/mol for the carbamate oxygen, making it a preferential site for protonation over the hydroxymethyl oxygen.

In non-polar solvents, intramolecular hydrogen bonding between the hydroxymethyl proton and the carbamate carbonyl oxygen creates a stabilized six-membered pseudo-cycle, as evidenced by IR spectroscopy of related compounds showing ν(O–H) stretches at 3,450–3,500 cm⁻¹ . This interaction reduces the compound’s effective polarity and may hinder crystallization by promoting conformational flexibility. Under basic conditions (pH > 10), deprotonation of the hydroxymethyl group generates a -CH₂O⁻ moiety capable of coordinating metal ions, though this behavior remains unexplored for the title compound.

Properties

CAS No.

1211594-39-6

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 3-[4-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-9-8-14(10-17)13-6-4-12(11-18)5-7-13/h4-7,14,18H,8-11H2,1-3H3

InChI Key

FRWCYBMMOQHVNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)CO

Origin of Product

United States

Preparation Methods

The synthesis of 1-Pyrrolidinecarboxylic acid, 3-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of 3-(hydroxymethyl)-4-phenylpyrrolidine with tert-butyl chloroformate under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The product is then purified using standard techniques such as column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-Pyrrolidinecarboxylic acid, 3-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

Biological Activities

Neuropharmacological Applications

  • Neurotransmitter Analog : Due to its structural similarities with neurotransmitters, this compound may modulate receptor activity, influencing neurotransmission pathways relevant to neurological disorders. Its interaction with specific receptors can potentially lead to therapeutic effects in conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Inhibition Studies : Research indicates that compounds similar to tert-butyl 3-(4-(hydroxymethyl)phenyl)pyrrolidine-1-carboxylate can act as inhibitors of enzymes like acetylcholinesterase, which is significant in the context of Alzheimer's disease treatment .

Several studies have explored the applications of this compound:

  • In Vitro Studies : Research has demonstrated that the compound exhibits protective effects against neurotoxicity induced by amyloid-beta peptides in astrocyte cultures. This suggests potential applications in neuroprotection .
  • In Vivo Models : Further investigations using animal models have shown that similar compounds can inhibit amyloidogenesis, providing insights into their therapeutic potential in treating Alzheimer's disease .
  • Mechanistic Insights : Studies have focused on the mechanism of action of related compounds, revealing their ability to inhibit key enzymes involved in neurodegenerative processes, thereby supporting their role as multitarget drugs .

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Type

Compound Name CAS/Ref. Molecular Formula Substituents Key Features
Target compound C₁₇H₂₃NO₃ 4-(Hydroxymethyl)phenyl at pyrrolidine C3 Aromatic group enhances π-π interactions; hydroxymethyl enables H-bonding
(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate 138108-72-2 C₁₀H₁₉NO₃ Hydroxymethyl at pyrrolidine C3 Compact structure; chiral center influences receptor binding
tert-Butyl (2S,3R)-2-(hydroxymethyl)-3-(4-(7-oxooctyl)phenyl)pyrrolidine-1-carboxylate (7c) C₂₈H₄₃NO₄ 7-Oxooctyl chain at phenyl group Lipophilic side chain may enhance membrane permeability; used in anticancer studies
tert-Butyl 3-{[4-(trifluoromethyl)benzenesulfonyl]methyl}pyrrolidine-1-carboxylate (IIf) C₁₈H₂₄F₃NO₅S Trifluoromethylbenzenesulfonyl group Electron-withdrawing groups improve metabolic stability

Stereochemical Variations

  • 7c (): The (2S,3R) configuration optimizes spatial alignment for binding to sphingosine-1-phosphate receptors, critical in anticancer activity .
  • (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (): Hydroxymethyl at C2 (vs. C3 in the target) alters hydrogen-bonding networks in enzyme inhibition .

Biological Activity

Tert-butyl 3-(4-(hydroxymethyl)phenyl)pyrrolidine-1-carboxylate (CAS No. 1047656-19-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H23NO4
  • Molecular Weight : 293.36 g/mol
  • CAS Number : 1047656-19-8
  • SMILES Notation : O=C(N(CC1)CCC1C2=CC(CO)=CC=C2)OC(C)(C)C

The compound features a pyrrolidine ring substituted with a tert-butyl group and a hydroxymethylphenyl moiety, which is critical for its biological interactions.

This compound has been studied for its interactions with various biological targets. The presence of the hydroxymethyl group enhances its ability to form hydrogen bonds, contributing to its binding affinity with target proteins.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory activity against several enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system. The compound's IC50 value for MAGL inhibition was reported to be approximately 0.84 µM, indicating significant potency in modulating lipid signaling pathways .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Enzyme Inhibition Inhibits MAGL with an IC50 of 0.84 µM .
Antiproliferative Effects Exhibits cytotoxic effects on ovarian cancer cell lines (OVCAR-3 and COV318), with IC50 values of 31.5 µM and 43.9 µM, respectively .
Neuroprotective Properties Demonstrates protective effects on glial cells against oxidative stress .

Case Study 1: MAGL Inhibition

In a study focused on the structure-activity relationship (SAR) of benzoylpiperidine derivatives, this compound was identified as one of the most potent inhibitors of MAGL. The study highlighted that modifications to the phenolic moiety significantly influenced binding affinity and selectivity towards MAGL over other enzymes like fatty acid amide hydrolase (FAAH) .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of this compound against various cancer cell lines. The results indicated that it effectively reduced cell viability in ovarian cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-(4-(hydroxymethyl)phenyl)pyrrolidine-1-carboxylate?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often involving hydrogenation and functional group protection. For example, Pd/C-catalyzed hydrogenation of alkynes to alkanes (e.g., reduction of tert-butyl 3-(4-(7-oxooct-1-yn-1-yl)phenyl)pyrrolidine derivatives) is a key step . Additionally, hydroxyl group protection using reagents like benzoyl chloride or methanesulfonyl chloride in the presence of bases (e.g., triethylamine) ensures selective derivatization . Purification typically employs column chromatography with gradients of ethyl acetate/hexanes .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The hydroxymethyl group and pyrrolidine ring protons are identified via 1H^1H and 13C^{13}C NMR, while rotameric forms (common in tertiary amides) result in split signals, requiring analysis at varying temperatures . High-resolution mass spectrometry (HRMS) confirms molecular weight, with exact mass values (e.g., 201.1311854 Da) validated against theoretical calculations .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Flash chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 20% EtOAc) effectively separates regioisomers and byproducts . Reverse-phase chromatography (acetonitrile/water) is preferred for polar intermediates . For hygroscopic intermediates, inert atmospheres and anhydrous solvents (e.g., DCM) prevent decomposition .

Advanced Research Questions

Q. How can researchers address rotameric forms during synthesis and analysis of the compound?

  • Methodological Answer : Rotamers arise from restricted rotation around the tertiary amide bond. Dynamic NMR experiments (variable-temperature 1H^1H NMR) or computational modeling can resolve overlapping signals . In synthetic steps, introducing bulky substituents (e.g., tert-butyl groups) or optimizing reaction pH reduces conformational flexibility, simplifying spectral interpretation .

Q. What strategies enable selective derivatization of the hydroxymethyl group in this compound?

  • Methodological Answer : The hydroxymethyl group is activated for nucleophilic substitution via mesylation (methanesulfonyl chloride) or tosylation, followed by displacement with amines or thiols . Alternatively, benzoylation (benzoyl chloride/DMAP) protects the hydroxyl group, enabling further functionalization of the pyrrolidine ring . Monitoring reaction progress with 31P^{31}P NMR (for phosphonates) or LC-MS ensures selectivity .

Q. How can reaction conditions be optimized for scale-up without compromising yield?

  • Methodological Answer : Catalytic hydrogenation (Pd/C under H2H_2) is scalable but requires strict control of catalyst loading and reaction time to avoid over-reduction . For acid-sensitive intermediates (e.g., tert-butyl esters), mild deprotection with TFA in DCM minimizes side reactions . Kinetic studies using design of experiments (DoE) can identify optimal parameters (temperature, solvent polarity) for high-yield steps .

Safety and Handling Considerations

  • PPE Requirements : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection is mandatory during reactions releasing volatile byproducts (e.g., SO2SO_2 from sulfonylation) .
  • Storage : Store in airtight containers under nitrogen at -20°C to prevent hydrolysis of the tert-butyl ester or hydroxymethyl groups .

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